
Ácido 2-(5-bromo-2-tienil)pirimidina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H5BrN2O2S . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
Pyrimidine compounds, including “2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The synthesis of these compounds involves several methodologies, including a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid” consists of a pyrimidine ring attached to a bromothiophenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
“2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 285.12 g/mol.Aplicaciones Científicas De Investigación
Actividad Anti-Fibrosis
Algunos compuestos, incluyendo derivados del ácido 2-(5-bromo-2-tienil)pirimidina-4-carboxílico, han mostrado resultados prometedores en la actividad anti-fibrosis, ofreciendo potencialmente una mejor eficacia que los tratamientos existentes como la Pirfenidona en células HSC-T6 .
Análisis Estructural
El compuesto se ha utilizado en la estructura cristalina y el análisis de Hirshfeld para comprender sus interacciones moleculares y propiedades. Esto puede ser crucial para el diseño de fármacos con las características deseadas .
Actividades Electrocatalíticas
Se han preparado derivados de este compuesto para su uso como electrodos electrocatalíticos, que son importantes para varias mediciones y aplicaciones electroquímicas .
Procesos de Heteroarilación
Este compuesto ha estado involucrado en procesos de heteroarilación directa catalizados por paladio, que es un método para sintetizar compuestos poliheteroaromáticos. Estos compuestos tienen diversas aplicaciones en productos farmacéuticos y ciencia de materiales .
Estudios Antimicrobianos
Se ha sintetizado y estudiado una serie de 2-(5-bromo-2-tienil)-5-sustituidos-1, 3, 4-oxadiazoles derivados de este compuesto por sus propiedades antimicrobianas .
Ciclación Oxidativa
El compuesto se ha utilizado en la ciclación oxidativa de bases de Schiff para sintetizar nuevos oxadiazoles, que pueden tener diversas actividades farmacológicas .
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium .
Análisis Bioquímico
Biochemical Properties
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes .
Cellular Effects
The effects of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid has been found to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid remains stable under certain conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid exerts its optimal effects .
Metabolic Pathways
2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence key metabolic pathways, such as glycolysis and the citric acid cycle, by modulating the activity of specific enzymes. These interactions can lead to changes in the levels of metabolites and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments. The localization and accumulation of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid within cells are influenced by its interactions with transport proteins and other cellular components .
Subcellular Localization
The subcellular localization of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-(5-Bromothiophen-2-yl)pyrimidine-4-carboxylic acid within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-(5-bromothiophen-2-yl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-2-1-6(15-7)8-11-4-3-5(12-8)9(13)14/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFVEBOKASASRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)
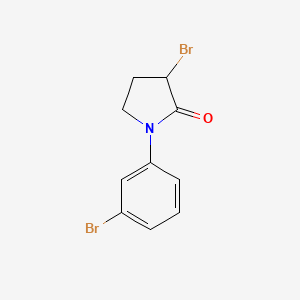
![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)
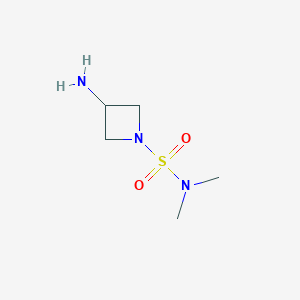
![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)

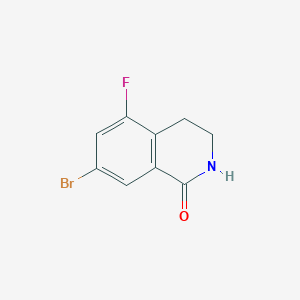
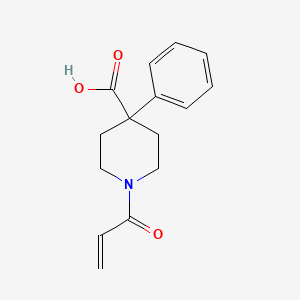

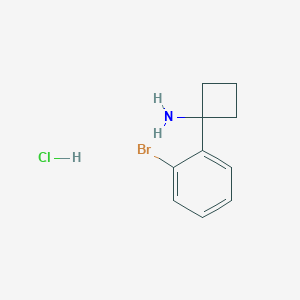
![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)
![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)

